molecular formula C12H14N2O2 B079810 5-(1H-benzimidazol-2-yl)pentanoic acid CAS No. 14678-78-5

5-(1H-benzimidazol-2-yl)pentanoic acid

Cat. No.: B079810
CAS No.: 14678-78-5
M. Wt: 218.25 g/mol
InChI Key: NVXHPONACTZBEP-UHFFFAOYSA-N
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Description

5-(1H-Benzimidazol-2-yl)pentanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the prominent class of benzimidazole derivatives. The benzimidazole core is a privileged structure in pharmacology, known for its diverse biological activities and its role as a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in living systems . This compound holds particular value for researchers investigating new therapeutic agents. Benzimidazole derivatives are extensively studied for their antimicrobial potential , offering a promising scaffold for developing novel treatments in the era of increasing antimicrobial resistance . Furthermore, the benzimidazole moiety has demonstrated considerable anticancer properties , with various derivatives showing potent growth inhibitory effects against human tumor cell lines, making it a key structure in anticancer agent development . Its applications also extend to other areas, including antitubercular research , where similar compounds have exhibited excellent activity against Mycobacterium tuberculosis . The molecular formula of this compound is C 12 H 13 ClN 2 O 2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHPONACTZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365341
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-78-5
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 1h Benzimidazol 2 Yl Pentanoic Acid and Its Analogs

Strategies for the Construction of the Benzimidazole (B57391) Core

The formation of the benzimidazole ring is a cornerstone of synthesizing the target compound and its derivatives. Various methods have been developed, ranging from traditional heating to modern microwave-assisted techniques, each offering distinct advantages in terms of reaction time, yield, and environmental impact.

Conventional and Microwave-Assisted Synthetic Routes to 2-Substituted Benzimidazoles

The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. adichemistry.com Conventional heating has historically been the standard approach for this transformation. This method typically involves refluxing the reactants in the presence of a dehydrating agent or a mineral acid, such as 4N HCl, for several hours. adichemistry.comorgsyn.org While effective, conventional heating often requires long reaction times and high temperatures, which can lead to side product formation.

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for constructing the benzimidazole core. organic-chemistry.org Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction time and often improving product yields. nih.govbeilstein-journals.org Studies comparing the two methods for the synthesis of various 2-substituted benzimidazoles have consistently demonstrated the superiority of the microwave-assisted approach. For instance, reactions that take 2 to 8 hours under conventional heating can often be completed in just 3 to 10 minutes using microwave irradiation. adichemistry.com This acceleration results in a 95% to 98% reduction in reaction time, accompanied by yield increases of up to 113%. adichemistry.comnih.gov The efficiency of MAOS is attributed to the direct and rapid heating of the solvent and reactants, leading to a more uniform temperature distribution and faster reaction kinetics.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours (e.g., 2-8 h) adichemistry.comMinutes (e.g., 3-10 min) adichemistry.com
Typical Yield Moderate to GoodGood to Excellent (often 10-50% higher than conventional) beilstein-journals.orgfishersci.co.uk
Energy Efficiency LowerHigher (localized, direct heating)
Side Products More likely due to prolonged heatingOften reduced, leading to cleaner reactions nih.gov
Scalability Well-established for large scaleCan be challenging for very large scales, requires specialized equipment

Chemoselective Approaches for Benzimidazole Ring Formation

A key challenge in benzimidazole synthesis, particularly when using aldehydes as the carbonyl source, is controlling the selectivity between the formation of 2-substituted (mono-condensation) and 1,2-disubstituted (di-condensation) products. rsc.org Chemoselective strategies are therefore crucial for ensuring the desired product is obtained.

One of the most fundamental approaches to ensure the formation of a 2-substituted benzimidazole is the use of a carboxylic acid instead of an aldehyde. The Phillips condensation reaction between an o-phenylenediamine and a carboxylic acid inherently leads to the 2-substituted product without N-alkylation at the 1-position. nih.gov This is the most direct route for preparing compounds like 5-(1H-benzimidazol-2-yl)pentanoic acid.

When aldehydes are used, the reaction conditions and choice of catalyst become critical for controlling selectivity. For example, the use of certain catalysts can selectively promote the formation of either mono- or di-substituted products. Research has shown that erbium(III) triflate (Er(OTf)₃) can be used to selectively afford 1,2-disubstituted benzimidazoles when the reaction is carried out with a 1:2 ratio of diamine to aldehyde. rsc.org Conversely, in the absence of this catalyst, the same reaction tends to produce a mixture of both 1- and 1,2-disubstituted products. rsc.org Other methods for achieving chemoselectivity include the use of specific oxidants like hypervalent iodine or catalytic systems such as supported gold nanoparticles, which can facilitate the oxidative cyclization of the intermediate Schiff base under milder conditions, favoring the formation of the 2-substituted benzimidazole. nih.gov

Introduction and Functionalization of the Pentanoic Acid Side Chain

The pentanoic acid side chain is a critical feature of the target molecule, providing a linker of specific length and a terminal functional group for further modification.

Synthetic Approaches for Incorporating the Pentanoic Acid Moiety

The most direct method for introducing the 5-carboxypentyl side chain at the 2-position of the benzimidazole ring is through the Phillips condensation, using a dicarboxylic acid as the precursor. Specifically, the reaction of o-phenylenediamine with adipic acid (hexanedioic acid) under acidic conditions (e.g., refluxing in 4N HCl) will result in the formation of this compound. In this reaction, one of the carboxylic acid groups of adipic acid condenses with the diamine to form the benzimidazole ring, while the other carboxylic acid group remains intact at the terminus of the resulting five-carbon alkyl chain.

The mechanism involves an initial acylation of one of the amino groups of o-phenylenediamine by a carboxyl group of adipic acid, forming an amide intermediate. This is followed by a cyclization step where the second amino group attacks the amide carbonyl, and subsequent dehydration yields the stable aromatic benzimidazole ring. adichemistry.com This one-pot reaction is an efficient way to construct the entire target molecule from simple, commercially available starting materials.

Derivatization at the Carboxylic Acid Terminus

The terminal carboxylic acid group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These derivatizations are often crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and its ability to interact with biological targets. researchgate.net

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling reagent. More modern and milder methods involve the use of alkylating agents like alkyl halides in the presence of a base or specialized reagents such as alkyl imidazole (B134444) carbamates, which can mediate chemoselective esterification. acs.org

Amidation: The formation of amides is one of the most common derivatizations in medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A vast number of coupling reagents are available for this purpose, which facilitate the reaction under mild conditions and minimize side reactions like racemization. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions.

Phosphonium and Uronium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU are highly efficient and are widely used in peptide synthesis and other amide bond formations. fishersci.co.uk

These methods allow for the coupling of this compound with a diverse range of amines to generate a library of amide derivatives. rsc.org

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Elucidation

The synthesis of analogs of this compound is a key strategy for exploring structure-activity relationships (SAR) and optimizing the compound for a specific biological target. The SAR study involves systematically modifying different parts of the molecule and assessing how these changes affect its activity. The core structure offers several points for modification:

The Benzimidazole Ring: Substituents can be introduced onto the benzene (B151609) portion of the benzimidazole core. This is typically achieved by starting with a substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine or 4-chloro-1,2-phenylenediamine) in the initial condensation step. These substituents can alter the electronic properties and steric profile of the molecule.

The Pentanoic Acid Side Chain: The length of the alkyl chain can be varied to determine the optimal distance between the benzimidazole core and the terminal functional group. This can be accomplished by using different dicarboxylic acids in the initial synthesis (e.g., glutaric acid for a butanoic acid side chain or pimelic acid for a hexanoic acid side chain).

The Carboxylic Acid Terminus: As described in section 2.2.2, the terminal carboxylate can be converted into a wide variety of functional groups, including esters, amides, and other bioisosteres. Synthesizing a library of amides by coupling the parent acid with various amines is a common strategy to probe interactions at a biological target's binding site. researchgate.net

By synthesizing and evaluating these derivatives, researchers can build a comprehensive understanding of the structural requirements for biological activity, guiding the design of more potent and selective compounds.

Modifications on the Benzimidazole Heterocycle

The benzimidazole heterocycle of this compound is a frequent target for chemical modification aimed at exploring structure-activity relationships and optimizing pharmacological properties. Synthetic strategies often involve the condensation of substituted o-phenylenediamines with dicarboxylic acids or their derivatives. This approach allows for the introduction of a wide array of substituents onto the benzene ring portion of the benzimidazole core.

Common modifications include the introduction of electron-donating or electron-withdrawing groups at the 5- and 6-positions of the benzimidazole ring. For instance, derivatives with methyl, bromo, and chloro substituents have been synthesized and studied. jmpas.com The synthesis of such analogs can be achieved by starting with the appropriately substituted 1,2-diaminobenzene. For example, reacting 4-methyl-o-phenylenediamine or 4-bromo-o-phenylenediamine with adipic acid or a related precursor yields the corresponding 5-methyl or 5-bromo substituted benzimidazole pentanoic acid derivative. jmpas.com Similarly, methoxy (MeO) and chloro (Cl) groups have been incorporated at the 5-position of related benzimidazole-2-thiol scaffolds. rrpharmacology.rurrpharmacology.ru These substitutions can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity.

SubstituentPosition on Benzimidazole RingResulting Analog Structure (Core)Reference
Methyl (-CH₃)55-methyl-1H-benzo[d]imidazol-2-yl jmpas.com
Bromo (-Br)55-bromo-1H-benzo[d]imidazol-2-yl jmpas.com
Chloro (-Cl)55-chloro-1H-benzo[d]imidazol-2-yl rrpharmacology.ru
Methoxy (-OCH₃)55-methoxy-1H-benzo[d]imidazol-2-yl rrpharmacology.ru
Nitro (-NO₂)55-nitro-1H-benzo[d]imidazol-2-yl nih.gov

Structural Variations of the Alkyl Pentanoic Acid Chain

The alkyl pentanoic acid chain serves as a flexible linker, and its structural characteristics, such as length, rigidity, and the presence of functional groups, are critical for molecular interactions. Variations of this chain are explored to optimize the spatial orientation of the terminal acidic group relative to the benzimidazole core.

Modifications can include altering the length of the carbon chain, introducing sites of unsaturation (double or triple bonds) to confer rigidity, or placing substituents along the chain. For example, the introduction of an amino group, as seen in (2S)-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid, adds a chiral center and a basic functional group to the chain, fundamentally altering its physicochemical properties. nih.govnih.gov Another approach involves replacing the methylene (B1212753) units with heteroatoms or other functional groups. For instance, the conversion of the pentanoic acid to a thioacetyl linker connected to a piperazine moiety represents a significant structural departure, changing the linker's length, flexibility, and chemical nature. jmpas.com More complex modifications can involve incorporating the chain into a ring system, such as the azetidinyl ring in (2S)-5-Carbamimidamido-2-(2-oxo-1-azetidinyl)pentanoic acid, which severely restricts conformational freedom. chemspider.com

Modification TypeExample Structure/FragmentKey FeatureReference
Amino Group Substitution(2S)-2-amino-...pentanoic acidIntroduction of a chiral center and basic group. nih.govnih.gov
Heteroatom Linker-thioacetyl-piperazineReplacement of the alkyl chain with a different chemical linker. jmpas.com
Cyclic Constraint2-(2-oxo-1-azetidinyl)pentanoic acidIncorporation of the chain into a rigid ring system. chemspider.com

Bioisosteric Replacement Strategies in this compound Analogs

Several functional groups are recognized as effective bioisosteres for carboxylic acids. researchgate.net Tetrazoles are among the most common replacements. nih.govsemanticscholar.org The 5-substituted 1H-tetrazole has a pKa (around 4.5-4.9) comparable to that of carboxylic acids (around 4.2-4.5), allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. drughunter.com However, tetrazoles are more lipophilic, which can sometimes improve membrane permeability. drughunter.com Other acidic bioisosteres include hydroxamic acids, which are moderately acidic (pKa ~8-9) and are strong metal chelators, and phosphonic acids, which are more polar than carboxylic acids. nih.gov N-acylsulfonamides and isoxazolols are also utilized as ionized bioisosteres. nih.govhyphadiscovery.com In some cases, neutral functional groups that can act as hydrogen bond donors and acceptors are used to replace the carboxylate, offering an alternative strategy to mimic its interactions with biological targets. nih.govhyphadiscovery.com

BioisostereStructureApproximate pKaKey CharacteristicsReference
Carboxylic Acid (Reference)-COOH~4.2 - 4.5Planar, acidic, forms strong hydrogen bonds. drughunter.com
5-Substituted-1H-tetrazole-CN₄H~4.5 - 4.9Acidic, more lipophilic than COOH, metabolically stable. drughunter.com
Hydroxamic Acid-C(O)NHOH~8 - 9Moderately acidic, strong metal chelator. nih.gov
Phosphonic Acid-PO(OH)₂pKₐ₁ ~2, pKₐ₂ ~7More polar than COOH, di-protic acid. nih.gov
N-Acylsulfonamide-C(O)NHSO₂RVariesAcidic, can improve metabolic profile. nih.govhyphadiscovery.com
Trifluoromethylketone (Hydrate)-C(O)CF₃ ⇌ -C(OH)₂CF₃N/AThe hydrated form is bioisosteric with COOH; highly lipophilic. nih.gov

Biological Activities and Pharmacological Evaluation of 5 1h Benzimidazol 2 Yl Pentanoic Acid Derivatives

Antimicrobial Efficacy

Derivatives of 5-(1H-benzimidazol-2-yl)pentanoic acid have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular activities. These compounds represent a promising class of therapeutic agents in the ongoing search for new and effective treatments for infectious diseases.

The antibacterial potential of benzimidazole (B57391) derivatives has been a subject of considerable research. Their mechanism of action is often attributed to their structural similarity to purine (B94841), which allows them to compete with purines and consequently inhibit the synthesis of bacterial proteins and nucleic acids whiterose.ac.uk.

A variety of benzimidazole derivatives have shown efficacy against Gram-positive bacteria. For instance, certain novel benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against a range of pathogens, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus nih.gov. Some of these compounds exhibited good bactericidal activity, with antimicrobial potency higher than that of ampicillin nih.gov. Specifically, two benzimidazole derivatives demonstrated significant activity against L. monocytogenes with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL, which was four times more potent than ampicillin (MIC 65 µg/mL) nih.gov.

In another study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and tested for their antimicrobial activity. Several of these compounds were found to be highly potent antibacterial agents against Gram-positive bacterial species, with an MIC of 0.027 µM/ml nih.gov.

The following table summarizes the antibacterial activity of selected benzimidazole derivatives against Gram-positive bacteria.

Compound/DerivativeBacteriumActivity (MIC)Reference
Benzimidazole Derivative 1Listeria monocytogenes15.62 µg/mL nih.gov
Benzimidazole Derivative 2Listeria monocytogenes15.62 µg/mL nih.gov
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesGram-positive bacteria0.027 µM/ml nih.gov

Gram-negative bacteria present a significant challenge due to their complex cell wall structure. Nevertheless, research has shown that some benzimidazole derivatives possess activity against these challenging pathogens. In one study, thirty-one benzimidazole derivatives were synthesized and tested against an E. coli mutant strain nih.gov. One compound, designated as 6c, showed potent activity with an MIC value of 2 μg/ml against this strain. However, its activity was diminished against wild-type strains with intact efflux systems nih.gov. Interestingly, the combination of compound 6c with colistin partially restored its antibacterial activity against wild-type strains of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, with MIC values in the range of 8-16 μg/ml nih.gov.

Further research on 1,2-disubstituted benzimidazole derivatives also identified compounds with potent activity against a tolC-mutant Escherichia coli, with an MIC value of 2 µg/mL whiterose.ac.uk. The optimization of these derivatives led to compounds that, in combination with colistin, showed antibacterial activity against several Gram-negative bacterial strains with MIC values ranging from 4 to 16 µg/mL whiterose.ac.uk.

The table below presents the antibacterial activity of specific benzimidazole derivatives against Gram-negative bacteria.

Compound/DerivativeBacteriumActivity (MIC)Reference
Compound 6cE. coli JW55031 (TolC mutant)2 μg/ml nih.gov
Compound 6c + ColistinE. coli (wild-type), K. pneumoniae, A. baumannii, P. aeruginosa8-16 μg/ml nih.gov
1,2-disubstituted benzimidazole derivativeE. coli (tolC-mutant)2 µg/mL whiterose.ac.uk
Optimized 1,2-disubstituted benzimidazole + ColistinE. coli, K. pneumoniae, A. baumannii, P. aeruginosa4-16 µg/mL whiterose.ac.uk

Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. Some benzimidazole derivatives have demonstrated the ability to inhibit biofilm formation. For example, certain polyfunctional benzimidazole derivatives have been shown to inhibit the formation of biofilms by the Gram-negative bacterium E. coli AB1157 actabiomedica.ruresearchgate.net. One particular derivative, 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole, exhibited a pronounced inhibitory effect, reducing biofilm formation by 2–4 times at concentrations of 15–60 µg/ml and by 8–10 times at concentrations of 125 µg/ml and above actabiomedica.ruresearchgate.net.

Furthermore, 2-aminobenzimidazole (2-ABI) derivatives have been identified as potent anti-biofilm agents against P. aeruginosa nih.gov. These compounds have been shown to both inhibit the formation of and disperse existing biofilms nih.gov.

In addition to their antibacterial properties, benzimidazole derivatives have also been investigated for their antifungal activity. Several studies have reported the efficacy of these compounds against various fungal pathogens, including Candida albicans.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were found to be highly active against Candida albicans and Aspergillus niger nih.gov. Similarly, hybrid molecules of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one and its S-alkyl derivatives have shown antimicrobial properties against the Candida albicans fungal strain mdpi.com.

The antifungal potential of benzimidazole derivatives is highlighted in the following table.

Compound/DerivativeFungusActivityReference
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesCandida albicans, Aspergillus nigerHighly active nih.gov
6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one derivativesCandida albicansAntimicrobial properties mdpi.com

Tuberculosis remains a major global health problem, and the development of new antitubercular agents is crucial. Benzimidazole derivatives have emerged as a promising class of compounds with potential activity against mycobacteria. Studies have shown that many benzimidazole compounds exhibit antituberculosis activity, making them potential candidates for new tuberculosis treatments nih.gov.

In one study, a benzimidazolium salt, compound 7h, showed antituberculosis activity with an MIC value of 2 μg/ml against M. tuberculosis H37Rv nih.gov. Molecular docking studies suggested that this compound could bind to and inhibit the InhA enzyme, which is crucial for mycobacterial cell wall synthesis nih.gov.

Furthermore, a synthetic diterpene derivative, 4-(4,7-di-methyl-1,2,3,4-tetrahydro-naphthalene-1-yl)pentanoic acid (DMNP), was found to repress resistance and annihilate biofilm formation in Mycobacterium smegmatis nih.gov. This compound was found to inhibit the RelMsm activity of (p)ppGpp-synthesis in a concentration-dependent manner nih.gov.

The table below summarizes the antitubercular activity of specific benzimidazole and related derivatives.

Compound/DerivativeMycobacterium StrainActivity (MIC)Reference
Benzimidazolium salt 7hM. tuberculosis H37Rv2 μg/ml nih.gov
4-(4,7-di-methyl-1,2,3,4-tetrahydro-naphthalene-1-yl)pentanoic acid (DMNP)Mycobacterium smegmatisInhibits biofilm formation nih.gov

Antiviral Properties

Derivatives of benzimidazole have been investigated for their potential antiviral effects. Research has demonstrated that certain compounds based on a benzimidazole structure exhibit notable antiviral activity. For instance, one study focused on n-benzenesulphonyl-2-(2 or 3-pyridylethyl) benzimidazole derivatives. Within this series, a specific compound, designated 7a, which features a pyridyl moiety at the C-2 position of the benzimidazole and a nitro-group on the benzene (B151609) ring, showed good antiviral activity, particularly against the Coxsackie B5 virus nih.gov. However, it was noted that the Coxsackie B5 virus could develop resistance to this compound after approximately ten successive exposures in experimental settings nih.gov. Other research into benzoic acid derivatives has also identified compounds with potent anti-influenza activity both in vitro and in vivo, suggesting a broader potential for this chemical class against viral pathogens mdpi.com.

Antiparasitic Investigations

The antiparasitic potential of 1H-benzimidazole derivatives has been a subject of scientific inquiry. In one study, a series of eighteen such compounds were synthesized and tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis nih.gov. The results indicated that most of the tested compounds were more active as antiprotozoal agents than the reference drugs Metronidazole and Albendazole nih.gov. Another study synthesized twelve new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated them against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These compounds exhibited potent activity, with some showing higher efficacy than metronidazole and albendazole nih.gov. Specifically, compounds were identified that showed high selectivity against T. vaginalis and G. intestinalis nih.gov. Despite this promising antiprotozoal activity, none of the compounds in the former study were as effective as Albendazole against T. spiralis nih.gov.

Anticancer and Antiproliferative Potentials

Derivatives of benzimidazole are a significant area of investigation in oncology due to their structural similarity to biological nucleotides, which allows them to interact with various biological targets involved in cancer progression.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, PC-3, HepG2, A549, K562, GURAV)

The cytotoxic effects of benzimidazole derivatives have been extensively evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can induce cell death in a dose-dependent manner.

One novel benzimidazole derivative, se-182, demonstrated significant cytotoxic effects against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines . It was particularly effective against HepG2 and A549 cells, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively . Another study found a different benzimidazole derivative, compound 12, to be highly cytotoxic against the A549 cell line with an IC₅₀ value of 3.98 µg/ml nih.gov. Other research synthesized a series of derivatives where one compound, referred to as compound 5, showed significant activity against MCF-7 and DU-145 (prostate cancer) cells with IC₅₀ values of 17.8 ± 0.24 and 10.2 ± 1.4 µg/mL, respectively nih.gov. The full range of IC₅₀ values for all synthesized compounds in that particular study was between 9.2 and 166.1 μg/mL nih.gov.

The table below summarizes the reported cytotoxic activities of various benzimidazole derivatives against different human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC₅₀ ValueSource
se-182HepG2Liver Carcinoma15.58 µM
se-182A549Lung Carcinoma15.80 µM
Compound 12A549Lung Carcinoma3.98 µg/ml nih.gov
Compound 5MCF-7Breast Cancer17.8 ± 0.24 µg/mL nih.gov
Compound 5DU-145Prostate Cancer10.2 ± 1.4 µg/mL nih.gov
Compound 5H69ARSmall Cell Lung Cancer49.9 ± 0.22 µg/mL nih.gov

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Research into novel heterocyclic compounds has led to the discovery of a series of thiadiazole pyridazine compounds with potential anti-angiogenic activity. These compounds were identified through screening for inhibitors of microvessel growth in a rat aortic ring assay in vitro nih.gov. Subsequent chemical optimization of this series produced orally active compounds that demonstrated potent anti-angiogenesis and anti-tumor activities both in vitro and in vivo nih.gov.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy mdpi.com. Several benzimidazole-related structures have been investigated as HDAC inhibitors. A novel series of class-I selective HDAC inhibitors incorporating a 2-aminobenzamide moiety as the zinc-binding group were synthesized and evaluated researchgate.net.

One derivative from this series, compound 19e, which features a benzothiophene capping group, demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 0.21 µM, 0.71 µM, and 0.84 µM, respectively researchgate.net. Another study focused on pyridinyl-containing ortho-aminoanilides as selective HDAC1/2 inhibitors. In this series, the derivative 6d, featuring a 4-pyridinyl group, was highly potent and selective, with IC₅₀ values of 13.2 nM against HDAC1 and 77.2 nM against HDAC2, while showing much weaker inhibition of HDAC3 (8,908 nM) nih.gov.

The table below presents the inhibitory concentrations of selected derivatives against class I HDAC enzymes.

CompoundTarget HDACIC₅₀ ValueSource
19eHDAC10.21 µM researchgate.net
19eHDAC20.71 µM researchgate.net
19eHDAC30.84 µM researchgate.net
6dHDAC113.2 nM nih.gov
6dHDAC277.2 nM nih.gov
6dHDAC38,908 nM nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer treatment, and its inhibition can block signaling pathways that lead to cell proliferation nih.govnih.gov. Benzimidazole derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors (TKIs) nih.gov.

A study on new benzimidazole/1,2,3-triazole hybrids identified several compounds with potent antiproliferative activity. The most effective of these, compounds 6i and 10e, were evaluated for their ability to inhibit EGFR. Compound 10e was the most efficacious, exhibiting an IC₅₀ value of 73 ± 4 nM against EGFR, while compound 6i showed an IC₅₀ of 78 ± 5 nM nih.gov. These results were consistent with their strong antiproliferative effects nih.gov. Another aminobenzimidazole-based derivative, Nazartinib, has shown efficacy against EGFR-mutated non-small cell carcinoma cells, with IC₅₀ values of 4.18 nM, 6.12 nM, and 1.52 nM against H1975, H3255, and HCC827 cells, respectively nih.gov.

The inhibitory activities of selected benzimidazole derivatives against EGFR are summarized below.

Compound/DerivativeTarget/Cell LineIC₅₀ ValueSource
10eEGFR73 ± 4 nM nih.gov
6iEGFR78 ± 5 nM nih.gov
NazartinibH1975 cells4.18 nM nih.gov
NazartinibH3255 cells6.12 nM nih.gov
NazartinibHCC827 cells1.52 nM nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have been a focal point of research for their significant anti-inflammatory and immunomodulatory properties. These compounds exert their effects through various mechanisms, including the inhibition of key inflammatory molecules and the modulation of enzymatic and receptor pathways that are crucial in the inflammatory response.

Inhibition of Inflammatory Mediators and Pathways

Benzimidazole derivatives have demonstrated notable efficacy in suppressing the production of pro-inflammatory cytokines, which are key signaling molecules that drive inflammatory processes. Studies have shown that these compounds can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). In one study, certain imidazopyridine derivatives, which share structural similarities with benzimidazoles, exhibited a dose-dependent inhibition of TNF-α and IL-6 release, with some compounds showing inhibitory rates as high as 64.8% for TNF-α and 81.4% for IL-6.

The anti-inflammatory action of these derivatives also extends to the inhibition of other critical mediators. Research on a specific benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), in a Freund's complete adjuvant (FCA)-induced arthritic rat model, revealed a significant reduction in the mRNA expression of TNF-α and IL-6. Furthermore, treatment with this compound led to decreased levels of prostaglandin E2 (PGE2), a key mediator of pain and inflammation. This multifaceted inhibition of pro-inflammatory cytokines and mediators underscores the potential of these compounds in managing inflammatory conditions.

The underlying mechanism often involves the modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. By inhibiting pathways like NF-κB, these compounds can downregulate the expression of a wide array of inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Compound/Derivative TypeInflammatory Mediator InhibitedKey Findings
Imidazopyridine DerivativesTNF-α, IL-6Inhibited release in a dose-dependent manner in LPS-stimulated macrophages.
BMZ-ADTNF-α, IL-6, PGE2Reduced mRNA expression and serum levels in an FCA-induced arthritis model.
General Benzimidazole DerivativesNF-κB pathwayInhibition of this pathway leads to downregulation of various pro-inflammatory genes.

Cyclooxygenase (COX) Enzyme Modulation

A significant aspect of the anti-inflammatory activity of benzimidazole derivatives is their ability to modulate cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are central to inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. acs.orgmdpi.com

Several series of benzimidazole derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.net For instance, a series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles was screened, and compounds 5h, 5i, 5j, and 5l were identified as potent COX-2 inhibitors with IC50 values ranging from 0.06 to 0.81 µM. researchgate.net Another study reported on benzimidazole-thiazole hybrids that exhibited significant COX-2 inhibition with IC50 values as low as 0.045 µM and high COX-2 selectivity indices. researchgate.net These findings highlight the potential of the benzimidazole scaffold in designing potent and selective COX-2 inhibitors. nih.gov The interaction of these compounds with the COX-2 active site often involves key amino acid residues like Tyr355 and Arg120, which is crucial for their inhibitory action. nih.gov

Compound SeriesCOX Inhibition ProfileReported IC50 Values (µM)Selectivity Index (SI) for COX-2
Oxadiazole-substituted benzimidazoles (5h, 5i, 5j, 5l)Potent COX-2 inhibitors0.06 - 0.81Data not specified
Benzimidazole-thiazole hybrid (15b)Potent and selective COX-2 inhibitor0.045294
Dihydropyrazole sulfonamide derivative (67)Selective COX-2 inhibitor0.33Data not specified

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipogenesis, glucose metabolism, and inflammation. wikipedia.org Activation of PPARγ has been shown to exert anti-inflammatory effects, making it an attractive target for therapeutic intervention. Benzimidazole derivatives have emerged as a new class of selective PPARγ modulators (SPPARγMs). nih.govacs.org

Research has focused on modifying the structure of existing PPARγ agonists, such as telmisartan, which contains a benzimidazole core. nih.gov Studies have investigated the structure-activity relationships by modifying substituents at various positions of the benzimidazole ring. For example, modifications at the C-2 position showed that introducing a phenyl group led to a highly active compound with an EC50 value of 0.27 µM for PPARγ activation. nih.gov Similarly, introducing lipophilic moieties at positions 5 and 6 of the benzimidazole ring was found to enhance PPARγ activation. nih.gov One of the most potent compounds identified was 4'-[(2-Propyl-1H-naphtho[2,3-d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid, which acted as a full agonist with an EC50 of 0.26 µM. nih.gov These modulators can offer a more targeted therapeutic approach, potentially with fewer side effects than full agonists. nih.gov

Other Investigated Pharmacological Activities

Beyond their anti-inflammatory effects, derivatives of this compound have been explored for other pharmacological activities, demonstrating the versatility of this chemical scaffold.

Anticonvulsant Activity

Several novel benzimidazole derivatives have been designed and synthesized based on the essential pharmacophoric elements required for anticonvulsant activity. nih.gov These compounds have been evaluated using standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.com

In one study, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides was synthesized and screened. nih.gov Several compounds within this series (specifically 4e, 4f, 4g, 4h, and 4j) demonstrated potent anticonvulsant effects in both the MES and scPTZ models. nih.gov Importantly, most of these active compounds did not exhibit neurotoxicity at the tested doses, indicating a favorable preliminary safety profile. nih.gov The broad-spectrum activity observed in some derivatives suggests that they may act on multiple mechanisms involved in seizure generation and propagation. mdpi.com

Antidiabetic Potential (e.g., Urease and α-Glucosidase Inhibition)

Benzimidazole derivatives have also shown promise as antidiabetic agents, particularly through the inhibition of key carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. nih.gov These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Numerous studies have reported the synthesis of benzimidazole-based compounds with significant α-glucosidase inhibitory activity. researchgate.net For instance, a series of benzimidazole hydrazone derivatives was evaluated, with some compounds exhibiting IC50 values as low as 8.40 µM against yeast α-glucosidase, which was more potent than the standard drug acarbose (B1664774) under the same assay conditions. sci-hub.se Another study on benzimidazole-urea derivatives found that compounds 3e and 3g were effective inhibitors of both α-amylase and α-glucosidase. nih.gov These findings suggest that the benzimidazole scaffold is a valuable template for developing new oral hypoglycemic agents.

Compound SeriesEnzyme TargetReported IC50 Values (µM)Comparison to Standard
Benzimidazole hydrazone derivativesα-Glucosidase8.40 - 179.71More potent than acarbose in the same assay. sci-hub.se
Benzimidazole-urea derivatives (3e, 3g)α-Amylase and α-GlucosidaseGood to moderate inhibitionActivity comparable to acarbose for some derivatives. nih.gov

Anti-hypertensive Activity

Derivatives of benzimidazole have been investigated for their potential as anti-hypertensive agents, primarily through their action as angiotensin II (Ang II) receptor antagonists. The functional groups on the benzimidazole core play a crucial role in determining the compound's effectiveness in producing an anti-hypertensive effect ntnu.no.

Another novel fluorophenyl benzimidazole derivative (FPD) was assessed for its anti-hypertensive activity in spontaneously hypertensive rats (SHRs). Oral administration of FPD for 14 days resulted in a significant decrease in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) when compared to the vehicle control group nih.gov.

Furthermore, research on 5-nitro benzimidazole derivatives has suggested that substitutions at position 5 of the benzimidazole ring may be important for anti-hypertensive activity. Certain compounds from this series exhibited greater anti-hypertensive effects than both losartan and candesartan ntnu.no.

Table 1: In Vivo Anti-hypertensive Activity of Selected Benzimidazole Derivatives
CompoundAnimal ModelKey FindingsReference
5-Alkylsulfamoyl Benzimidazole DerivativesDOCA-induced hypertensive ratsActivity is dependent on the size and bulk of the alkyl group. Maximum activity observed with tert-butyl and cyclohexyl groups. nih.gov
Fluorophenyl Benzimidazole (FPD)Spontaneously Hypertensive Rats (SHRs)Oral administration for 14 days significantly decreased SBP, DBP, and MAP. nih.gov
5-Nitrobenzimidazole DerivativesNot specifiedSubstituents at position 5 may be important for activity, with some compounds showing greater effects than losartan and candesartan. ntnu.no

Antiplatelet Activity

Several derivatives of benzimidazole have demonstrated significant antiplatelet activity. A series of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives were synthesized and evaluated for their anti-platelet activities. Among them, two compounds, 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2-methylbenzimidazol-5-yl)imidazole and 5-methyl-4-(3-pyridyl)-2-(7-chloro-3-methoxy-2-methylbenzimidazol-5-yl)imidazole, showed potent ex vivo anti-platelet activity in rats, exhibiting 63% and 51% inhibition, respectively, at a dose of 10 mg/kg nih.gov. Enzyme studies suggested that these compounds inhibit cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase, which are involved in the platelet aggregation cascade nih.gov.

In another study, new benzimidazole derivatives containing a sterically hindered phenolic group were investigated for their antiplatelet activity in vitro using a model of ADP-induced platelet aggregation in rabbit plasma. One compound, RU-1144, demonstrated a pronounced antiplatelet activity, surpassing the reference drug acetylsalicylic acid by 21.8 times in in vitro experiments. In in vivo studies of intravascular platelet aggregation, this compound was 1.5 times more effective than acetylsalicylic acid rrpharmacology.rusemanticscholar.org. The research concluded that benzimidazole derivatives with a hindered phenolic substituent are a promising class for the development of new antiaggregant drugs rrpharmacology.rusemanticscholar.org.

Furthermore, a series of 10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones were synthesized and evaluated for their in vitro inhibitory activity on human platelet aggregation induced by ADP, collagen, or the Ca2+ ionophore A23187. Nine of the fifteen 2-(1-piperazinyl) derivatives displayed good inhibitory properties against all the platelet aggregation agonists used nih.gov.

Table 2: Antiplatelet Activity of Selected Benzimidazole Derivatives
Compound SeriesAssay TypeKey FindingsReference
5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazolesEx vivo (rats)Two compounds showed 63% and 51% inhibition of platelet aggregation at 10 mg/kg. nih.gov
Benzimidazole derivatives with a sterically hindered phenolic group (e.g., RU-1144)In vitro (rabbit plasma), In vivoRU-1144 was 21.8 times more potent than acetylsalicylic acid in vitro and 1.5 times more potent in vivo. rrpharmacology.rusemanticscholar.org
10-substituted 2-(1-piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-onesIn vitro (human platelet-rich plasma)Nine derivatives showed good inhibitory activity against ADP, collagen, and A23187-induced aggregation. nih.gov

Mechanisms of Action and Molecular Targeting of 5 1h Benzimidazol 2 Yl Pentanoic Acid Analogs

Identification and Characterization of Specific Biological Targets

Research into benzimidazole (B57391) derivatives has identified several key proteins and enzymes that serve as direct molecular targets. The interaction with these targets can lead to the inhibition of essential cellular processes, making these compounds valuable as research tools and potential therapeutic leads.

Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. nih.gov It polymerizes at the division site to form the Z-ring, which is essential for bacterial cytokinesis. nih.gov Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death, making it an attractive target for novel antibacterial agents. nih.gov

Several benzimidazole derivatives have been identified as inhibitors of FtsZ. These compounds have been shown to interfere with the assembly dynamics of FtsZ, leading to the disruption of Z-ring formation. nih.gov For instance, certain trisubstituted benzimidazoles exhibit potent antibacterial activity against Mycobacterium tuberculosis (Mtb) by targeting Mtb FtsZ. nih.gov These compounds were found to inhibit FtsZ polymerization in a dose-dependent manner. nih.gov A notable mechanism observed with some lead benzimidazole compounds is the unexpected enhancement of the GTPase activity of Mtb FtsZ, which destabilizes FtsZ assembly and inhibits filament formation. nih.gov

Studies on benzo[d]imidazole-2-carboxamides have further elucidated the interaction with FtsZ. One potent compound from this series was found to inhibit the FtsZ of Bacillus subtilis and perturb its secondary structure. nih.gov Molecular docking and dynamics simulations suggest that these compounds target Mtb FtsZ, highlighting their potential as antitubercular agents. nih.gov The binding of these inhibitors often occurs at the interdomain cleft of the FtsZ protein. frontiersin.orgresearchgate.net

Table 1: Activity of Benzimidazole Analogs on FtsZ
Compound ClassTarget OrganismMechanism of ActionObserved Effect
Trisubstituted benzimidazolesMycobacterium tuberculosisInhibits FtsZ assembly, enhances GTPase activity. nih.govInhibition of polymerization and Z-ring formation. nih.gov
Benzo[d]imidazole-2-carboxamidesBacillus subtilis, M. tuberculosisInhibits FtsZ, perturbs secondary structure. nih.govPotent inhibition of FtsZ from B. subtilis. nih.gov
Benzamide derivativesStaphylococcus aureus, B. subtilisStabilizes FtsZ polymers. nih.govmdpi.comCell elongation or enlargement. nih.gov

Pyruvate (B1213749) kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) to pyruvate. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in cancer cells and is crucial for aerobic glycolysis, a metabolic state that supports rapid cell proliferation. nih.gov This makes PKM2 an attractive target for cancer therapy. nih.gov

While direct studies on 5-(1H-benzimidazol-2-yl)pentanoic acid are limited, the broader class of small molecules has been explored for PKM2 inhibition. The goal is to find isoform-selective inhibitors that target PKM2 without affecting the M1 isoform, which is expressed in most normal tissues. nih.gov High-throughput screening has identified several classes of small molecules that inhibit PKM2 with minimal effect on PKM1. nih.gov These inhibitors have been shown to decrease glycolysis and increase cell death in cancer cells, particularly when growth factor signaling is lost. nih.gov

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and cellular signaling. frontiersin.org Cyclophilin A (CypA) is implicated in various diseases, including inflammatory conditions and viral infections. mdpi.com

Certain benzimidazole-modified compounds have been shown to be effective inhibitors of cyclophilin activity. For example, a derivative of the immunosuppressant cyclosporine A (CsA), modified with a benzimidazole group, efficiently inhibits the PPIase activity of CypA with a Ki value of 10.7 nM. nih.gov This modification can also render the compound unable to enter cells, allowing for the specific inhibition of extracellular CypA, which is involved in inflammatory processes. nih.gov Non-immunosuppressive derivatives are of particular interest as they can target the pathological roles of cyclophilins without the side effects associated with immunosuppression. frontiersin.orgmdpi.com

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The α4β1 integrin is of particular interest as it is constitutively activated in some lymphomas. acs.orgnih.gov Benzimidazole-based compounds have been developed as potent antagonists for this integrin. By changing the pharmacophore from a bisaryl urea (B33335) to a 2-arylaminobenzimidazole moiety, researchers have created antagonists with picomolar potency (IC50 = 305 pM) and improved solubility. nih.gov These antagonists have the potential to be used in the diagnosis and treatment of lymphomas by interfering with cell adhesion processes. nih.gov

The Transforming Growth Factor-beta (TGF-β) pathway is a critical signaling pathway involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. While direct modulation by this compound is not extensively documented, the benzimidazole scaffold is a component of various kinase inhibitors, some of which may indirectly affect the TGF-β pathway by targeting kinases involved in its signaling cascade.

Benzimidazole analogs have been extensively studied as inhibitors of various enzymes, with detailed kinetic analyses revealing their modes of action.

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. researchgate.net HDAC inhibitors are a class of anticancer agents. nih.gov Novel benzimidazole-linked (thio)hydantoin derivatives have been synthesized as potent HDAC6 inhibitors, with some compounds showing IC50 values in the nanomolar range (51.84–74.36 nM), more potent than the reference drug SAHA. nih.gov Another study reported benzimidazole-capped hydroxamic acid-based inhibitors selective for HDAC6, with one compound showing high binding affinity and interactions with key residues in the active site. rsc.org The inhibition mechanism often involves the chelation of the zinc ion in the enzyme's active site. nih.govresearchgate.net

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a receptor tyrosine kinase whose overexpression is linked to several cancers. ukm.mychemrevlett.com Benzimidazole derivatives, being isosteres of purine (B94841), can act as ATP-competitive inhibitors of EGFR TK. ukm.mychemrevlett.com Some 2-aryl benzimidazole compounds have been identified as multi-target inhibitors, showing activity against EGFR, VEGFR-2, and PDGFR kinases, with IC50 values against HepG-2 tumor cells around 2 μM. nih.gov Molecular docking studies show these compounds binding to the ATP-binding pocket of the kinase. ukm.my

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some bacteria. nih.govunisi.it Triazinoindole bearing benzimidazole/benzoxazole hybrids have demonstrated excellent urease inhibition, with IC50 values ranging from 0.20 to 36.20 μM. nih.gov Similarly, piperazine-based benzimidazole derivatives are also potent urease inhibitors, with one analog having an IC50 value of 0.15 μM, significantly more potent than the standard thiourea. nih.gov Kinetic studies often reveal the mode of inhibition, such as competitive or non-competitive.

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. nih.gov Benzimidazole-thioquinoline derivatives have been synthesized as α-glucosidase inhibitors, with the most active compound showing an IC50 value of 28.0 µM, far more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic analysis of a lead compound from this series showed a competitive mode of inhibition. nih.gov Benzimidazole hydrazone derivatives have also exhibited significant α-glucosidase inhibitory activity, with IC50 values as low as 8.40 µM. researchgate.net

Table 2: Enzyme Inhibition by Benzimidazole Analogs
EnzymeCompound ClassInhibition (IC50)Kinetic Mechanism
HDAC6Benzimidazole-linked (thio)hydantoins51.84–74.36 nM nih.govZinc chelation nih.gov
EGFR, VEGFR-2, PDGFR2-Aryl benzimidazoles~2 µM (cell-based) nih.govATP-competitive ukm.my
UreasePiperazine-based benzimidazoles0.15 µM nih.gov-
α-GlucosidaseBenzimidazole-thioquinolines28.0 µM nih.govCompetitive nih.gov

Modulation of Cellular and Biochemical Pathways

The interaction of benzimidazole analogs with their molecular targets leads to the modulation of various cellular and biochemical pathways. For instance, by inhibiting FtsZ, these compounds directly interfere with the bacterial cell division pathway. nih.gov

In cancer cells, the inhibition of kinases like EGFR, VEGFR-2, and PDGFR by benzimidazole derivatives disrupts critical signaling pathways that control cell survival, growth, proliferation, and angiogenesis. nih.govscirp.org Similarly, HDAC inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis. nih.gov Western blot analysis has confirmed that treatment with benzimidazole-based HDAC inhibitors leads to increased levels of acetylated histones and α-tubulin, demonstrating their effect on cellular pathways. nih.gov

Furthermore, some benzimidazole derivatives have been reported to act as modulators of mitochondrial function, which is a central hub for cellular metabolism and signaling. google.com Others can modulate estrogen receptors, which are overly expressed in certain types of breast cancer. nih.gov The ability of benzimidazole derivatives to interact with a multitude of targets underscores their potential to modulate a wide range of cellular processes, from metabolic pathways like glycolysis to signaling cascades that govern cell fate.

Receptor Binding Affinity and Selectivity Profiling

The therapeutic potential of analogs of this compound is intrinsically linked to their ability to bind with high affinity and selectivity to specific molecular targets. The benzimidazole scaffold serves as a versatile template, and modifications to its structure, particularly at the N1, C2, C5, and C6 positions, can significantly influence its interaction with a wide array of biological receptors. nih.govnih.gov Extensive research has been dedicated to characterizing the receptor binding profiles of various benzimidazole derivatives to elucidate their mechanisms of action and to develop compounds with optimized potency and target selectivity. These investigations have revealed that benzimidazole analogs can interact with receptors such as serotonin (B10506), angiotensin, bradykinin (B550075), cannabinoid, and opioid receptors. nih.govnih.govresearchgate.netdiva-portal.orgresearchgate.net

Serotonin Receptor Affinity

A significant number of studies have focused on the interaction of benzimidazole derivatives with serotonin (5-HT) receptors, revealing potent and selective ligands for various subtypes, particularly 5-HT₄ and 5-HT₆.

New benzimidazole-4-carboxamides and their corresponding carboxylates have been synthesized and evaluated for their affinity at 5-HT₄ and 5-HT₃ receptors. nih.gov Many of these compounds demonstrated high to very high affinity, often in the subnanomolar range, for the 5-HT₄ binding site, with negligible affinity for the 5-HT₃ receptor. nih.gov Structure-activity relationship (SAR) studies highlighted that a bulky substituent on the basic nitrogen atom of the amino moiety is crucial for high affinity and selectivity. nih.gov For instance, compounds 13 (Ki(5-HT₄) = 0.11 nM) and 14 (Ki(5-HT₄) = 0.29 nM) were identified as highly potent and selective 5-HT₄ antagonists. nih.gov Their potency was found to be comparable to the reference antagonist RS 39604 (pA₂ = 8.2). nih.gov

Another series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides also showed selective affinity for the 5-HT₄ receptor. researchgate.net Compounds with an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring displayed moderate to high affinity (Kᵢ = 6.7–75.4 nM) and acted as antagonists. researchgate.net Interestingly, substituting with a slightly larger isopropyl group at the same position resulted in compounds with moderate affinity (Kᵢ ≥ 38.9 nM) but with partial agonist activity. researchgate.net This switch from antagonist to agonist with a minor structural change suggests a nuanced interaction with the receptor binding pocket. researchgate.net

Furthermore, a distinct series of benzimidazole derivatives was designed and characterized as potent antagonists for the human 5-HT₆ receptor, based on a previously developed pharmacophore model. nih.gov

Table 1: Binding Affinity and Functional Activity of Benzimidazole Analogs at Serotonin Receptors

Compound Receptor Target Binding Affinity (Kᵢ, nM) Functional Activity (pA₂) Selectivity Reference
Benzimidazole-4-carboxamide (12) 5-HT₄ 0.32 7.6 (Antagonist) Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) nih.gov
Benzimidazole-4-carboxamide (13) 5-HT₄ 0.11 7.9 (Antagonist) Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) nih.gov
Benzimidazole-4-carboxamide (14) 5-HT₄ 0.29 8.2 (Antagonist) Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) nih.gov
Benzimidazole-4-carboxamide (15) 5-HT₄ 0.54 7.9 (Antagonist) Selective over 5-HT₃, 5-HT₂A, 5-HT₁A (Kᵢ > 1000-10,000 nM) nih.gov
3-Ethylbenzimidazolone derivative 5-HT₄ 6.7 - 75.4 Moderate Antagonist (pKb = 6.19-7.73) Selective over 5-HT₃ and D₂ receptors researchgate.net
3-Isopropylbenzimidazolone derivative (5a) 5-HT₄ ≥ 38.9 Partial Agonist (i.a. = 0.94) Selective over 5-HT₃ and D₂ receptors researchgate.net

Angiotensin Receptor Affinity

Benzimidazole derivatives have also been explored as ligands for angiotensin II receptors, AT₁ and AT₂. Research has shown that it is possible to design ligands with high affinity and selectivity for the AT₂ receptor by incorporating a benzimidazole ring system. diva-portal.org

In a study of 2-alkyl substituted benzimidazoles, it was found that small, bulky groups at the 2-position, such as isopropyl or tert-butyl, conferred high affinity and selectivity for the AT₂ receptor. diva-portal.org The compound with a 2-isopropyl substitution exhibited a Kᵢ of 4.0 nM for the AT₂ receptor, while the 2-tert-butyl analog had a Kᵢ of 5.3 nM. diva-portal.org In contrast, attaching an n-butyl chain at this position, a feature common in AT₁ selective antagonists ("sartans"), resulted in reduced receptor selectivity. diva-portal.org An ethyl group at the 2-position yielded a compound with a Kᵢ of 11 nM for AT₂ and 710 nM for AT₁, demonstrating a clear preference for the AT₂ subtype. diva-portal.org

Table 2: Binding Affinity and Selectivity of 2-Substituted Benzimidazole Analogs at Angiotensin Receptors

2-Position Substituent AT₂ Receptor Affinity (Kᵢ, nM) AT₁ Receptor Affinity (Kᵢ, nM) Selectivity (AT₁/AT₂) Reference
Isopropyl 4.0 >1000 >250 diva-portal.org
tert-Butyl 5.3 >3000 >566 diva-portal.org
Ethyl 11 710 ~65 diva-portal.org
Thiazole 5.1 >3000 >588 diva-portal.org

Bradykinin Receptor Affinity

The benzimidazole scaffold has been successfully utilized to develop potent antagonists for the bradykinin B1 receptor. nih.gov SAR studies have shown that modifications around the benzimidazole core can lead to dramatic increases in potency. For instance, the introduction of an acetamide (B32628) moiety to a parent compound increased its inhibitory activity from an IC₅₀ of 3500 nM to 15 nM. nih.gov Further optimization of the substituted moieties led to the discovery of compounds with IC₅₀ values in the low nanomolar and even subnanomolar range, with a chloroimidazole derivative being the most active compound with an IC₅₀ of 0.3 nM. nih.gov Another study emphasized the importance of a 2-carboxamide (B11827560) group on the benzimidazole ring for potent antagonistic effects at bradykinin B1 receptors, achieving an IC₅₀ of 2 nM. nih.gov

Table 3: Inhibitory Activity of Benzimidazole Analogs at the Bradykinin B1 Receptor

Compound/Modification Inhibitory Concentration (IC₅₀, nM) Reference
Parent Compound 3500 nih.gov
Acetamide Moiety Derivative 15 nih.gov
Optimized Derivative 0.7 nih.gov
Chloroimidazole Derivative 0.3 nih.gov
2-Carboxamide Derivative 2 nih.gov

Cannabinoid Receptor Affinity

Benzimidazole derivatives have also been identified as potent ligands for cannabinoid receptors, particularly the CB1 receptor. researchgate.net Research has indicated that substitutions at the C5 position of the benzimidazole scaffold, such as with a carboxamide, sulfamoyl, or sulfonyl group, can lead to antagonism at the cannabinoid receptor. nih.govnih.gov

A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed and found to exhibit high affinity for the CB1 receptor. researchgate.net One of the most promising derivatives from this series displayed a Kᵢ value of 1.2 nM, demonstrating the potential of the benzimidazole core in developing potent cannabinoid receptor ligands. researchgate.net Other research has led to the development of benzimidazole inverse agonists with high affinity for the CB2 receptor (up to 0.7 nM) and good selectivity over the CB1 receptor. researchgate.net

Table 4: Binding Affinity of Benzimidazole Analogs at Cannabinoid Receptors

Compound Series Receptor Target Binding Affinity (Kᵢ, nM) Reference
N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole CB1 1.2 researchgate.net
Novel Benzimidazole Inverse Agonists CB2 up to 0.7 researchgate.net

Opioid Receptor Affinity

The versatility of the benzimidazole structure extends to the opioid receptor family. A structure-activity relationship study on a series of benzimidazole derivatives identified them as opioid receptor-like 1 (ORL1) antagonists. nih.gov Through optimization, which involved introducing a hydrophilic substituent into a thioether part of the molecule, potent ORL1 antagonists were developed with high selectivity over other opioid receptors and the hERG channel. nih.gov

While specific binding affinity values for this compound are not detailed in the reviewed literature, the extensive data on its analogs underscore the benzimidazole nucleus as a privileged scaffold for designing selective and high-affinity ligands for a diverse range of G protein-coupled receptors. The pentanoic acid chain at the C2 position likely influences the pharmacokinetic properties and may contribute to the specific targeting profile of the parent compound and its direct derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 1h Benzimidazol 2 Yl Pentanoic Acid

Impact of Substituents on the Benzimidazole (B57391) Core on Biological Activity

The benzimidazole nucleus is a versatile scaffold, and substitutions at its N-1, C-2, C-5, and C-6 positions can dramatically influence biological activity. nih.govresearchgate.net SAR studies on various benzimidazole series have revealed that the type and position of substituents are critical determinants of their therapeutic action, including anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov

Substitutions at the C-5 and C-6 positions of the benzene (B151609) ring are particularly significant. The introduction of electron-withdrawing groups, such as a nitro group (–NO₂) or halogens (–F, –Cl, –Br), often enhances antimicrobial and anticancer activities. For instance, a nitro group at the C-5 position has been shown to confer pronounced activity against certain cancer cell lines. nih.gov Conversely, the presence of an amino (–NH₂) or methyl (–CH₃) group at the same position can lead to a complete loss of specific activities. nih.gov Halogen substituents are also known to contribute to broad-spectrum antimicrobial properties. nih.gov

The nature of the substituent also plays a role. In a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at C-5 led to significant anti-inflammatory and CDK-inhibitory activities, while amino or methyl groups were detrimental to this activity. nih.gov Similarly, for antiviral properties, substitutions at the 5th and 6th positions with polar or non-polar groups play an important role in determining the compound's efficacy. nih.gov

The N-1 position is another key site for modification. Alkylation or arylation at this position can modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the substitution of a benzyl group at the N-1 position has been found to enhance anti-inflammatory action in certain benzimidazole series. researchgate.net

PositionSubstituent TypeGeneral Impact on Biological ActivityReference
C-5 / C-6 Electron-Withdrawing (e.g., -NO₂, -Cl, -Br)Often enhances antimicrobial, antiviral, and anticancer activity. nih.govnih.gov
C-5 Electron-Donating (e.g., -NH₂, -CH₃)Can decrease or abolish specific activities like anti-inflammatory effects. nih.gov
N-1 Alkyl/Aryl (e.g., Benzyl)Can enhance anti-inflammatory activity by modifying lipophilicity and steric profile. researchgate.net
C-2 VariesThe substituent at this position is critical and its effects are highly dependent on the rest of the molecule's structure. nih.gov

Influence of the Pentanoic Acid Side Chain Length and Functionalization

The side chain at the C-2 position of the benzimidazole ring is a primary determinant of the molecule's interaction with its target and its pharmacokinetic properties. For 5-(1H-benzimidazol-2-yl)pentanoic acid, both the length of the alkyl chain and the functionality of the carboxylic acid group are critical.

Studies on 1,2,6-trisubstituted benzimidazoles have shown that anti-inflammatory activity can be inversely related to the length of the linker between the carboxyl group and the C-2 position of the benzimidazole core. nih.gov This suggests that an optimal distance between the benzimidazole heterocycle and the acidic functional group is necessary for effective binding to the target, which in many cases for anti-inflammatory agents are enzymes like cyclooxygenase (COX). nih.gov While a pentanoic acid chain provides significant flexibility, shortening or lengthening this chain (e.g., to propanoic or hexanoic acid) would likely alter the activity profile, with shorter chains potentially increasing potency in specific contexts. researchgate.net

Functionalization of the carboxylic acid itself, for instance, by converting it to an ester or an amide, can profoundly impact the compound's properties. Esterification, for example, increases lipophilicity, which may enhance cell membrane permeability but can also lead to hydrolysis by esterases in the body, acting as a prodrug strategy. Conversion to amides introduces a hydrogen bond donor and alters the geometry and acidity of the terminal group, which can lead to a different binding mode or target selectivity. rsc.org

Side Chain ModificationPredicted EffectRationaleReference
Chain Length Inversely correlated with anti-inflammatory activity in some series.An optimal distance between the core and the acidic group is required for target binding. nih.govresearchgate.net
Carboxylic Acid to Ester Increased lipophilicity, potential for prodrug activity.Masks the polar acidic group, enhancing membrane passage. rsc.org
Carboxylic Acid to Amide Altered H-bonding, geometry, and acidity.May lead to different target interactions and selectivity. rsc.org

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance by substituting on the pentanoic acid side chain (e.g., at the α-carbon), would result in a pair of enantiomers (R and S).

If a chiral center were introduced into this compound, it is highly probable that the two resulting enantiomers would display different biological activities. One enantiomer might be significantly more potent than the other, or they could even have different or opposing effects. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with the two enantiomers. Therefore, for any chiral derivative of this compound, a stereoselective synthesis and separation of the enantiomers would be essential to fully characterize their individual pharmacological profiles. epa.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical descriptors that govern their therapeutic effects. biointerfaceresearch.comvjs.ac.vnnih.gov

Several QSAR studies on benzimidazoles have highlighted the importance of specific molecular properties. For antifungal activity, descriptors such as lipophilicity (logP), dipole moment (DM), and surface area have been shown to govern the inhibitory activity. nih.gov For antibacterial agents, electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and hydration energy, along with the number of certain atom types, were found to be critical. nih.gov In the context of anticancer activity, 2D-QSAR models have successfully predicted the inhibitory concentration (IC₅₀) against cancer cell lines using a combination of descriptors. researchgate.netvjs.ac.vn

For this compound and its analogues, a QSAR model would likely reveal a strong correlation between activity and descriptors related to:

Lipophilicity (logP): Influencing membrane permeability and transport to the target site.

Electronic Properties: Such as electrostatic potential and orbital energies, which dictate binding interactions (e.g., hydrogen bonding, π-π stacking).

Steric/Topological Descriptors: Related to molecular size, shape, and branching, which affect the fit of the molecule into the binding pocket of a receptor or enzyme.

These models serve as predictive tools, enabling the rational design of new derivatives with potentially enhanced activity before their chemical synthesis, thereby streamlining the drug discovery process. nih.govnih.gov

Bioisosteric Modifications and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govbaranlab.org For this compound, bioisosteric modifications can be considered for both the pentanoic acid moiety and the benzimidazole core.

Carboxylic Acid Bioisosteres: The carboxylic acid group is crucial for the activity of many drugs but can also lead to poor membrane permeability and rapid metabolism. Replacing it with a bioisostere can improve pharmacokinetic properties while maintaining the necessary acidic or hydrogen-bonding interactions. nih.govupenn.edu Common bioisosteres for carboxylic acids include:

Tetrazole: This acidic heterocycle is one of the most widely used carboxylic acid mimics. It is less prone to metabolic reduction and can improve oral bioavailability. nih.govnih.gov

5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole: These heterocycles are also acidic and have been shown to be more lipophilic than tetrazoles, which can lead to improved absorption. nih.govacs.orgdrughunter.com

Sulfonamide: While a weaker acid than a carboxylic acid, a sulfonamide can still act as a hydrogen bond donor and acceptor and offers increased lipophilicity and metabolic stability. drughunter.com

Benzimidazole Core Bioisosteres: The benzimidazole ring itself can be replaced by other bicyclic heteroaromatic systems to modulate activity, selectivity, or physicochemical properties. researchgate.netresearchgate.net Common bioisosteres include:

Benzothiazole: The replacement of the N-H group with a sulfur atom generally increases lipophilicity. In some studies, benzothiazole derivatives have shown greater activity compared to their benzimidazole counterparts. nih.gov

Benzoxazole: The replacement with an oxygen atom also alters the electronic and hydrogen-bonding properties of the core structure. researchgate.net

Indole: This scaffold is structurally related, lacking one of the nitrogen atoms, which significantly changes its basicity and hydrogen bonding pattern. nih.gov

These modifications can lead to compounds with improved potency, selectivity, and better "drug-like" properties such as enhanced oral bioavailability and metabolic stability. acs.orgdrughunter.com

Original MoietyBioisostere ExampleKey Property ChangePharmacological ImplicationReference
Carboxylic Acid TetrazoleSimilar pKa, resistant to reduction.Maintained activity with potentially improved metabolic stability. nih.govnih.gov
Carboxylic Acid 5-oxo-1,2,4-oxadiazoleIncreased lipophilicity.Potentially improved oral bioavailability. acs.orgdrughunter.com
Benzimidazole BenzothiazoleIncreased lipophilicity, altered electronics.May lead to enhanced potency or different target selectivity. nih.gov
Benzimidazole IndoleReduced basicity, altered H-bonding.Can significantly change target binding and activity profile. nih.gov

Computational Chemistry and in Silico Approaches in the Study of 5 1h Benzimidazol 2 Yl Pentanoic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Prediction of Binding Modes and Affinities with Target Proteins

While specific molecular docking studies exclusively detailing the interactions of 5-(1H-benzimidazol-2-yl)pentanoic acid with various protein targets are not extensively documented in publicly available literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding the potential binding modes and affinities of this compound.

For instance, various benzimidazole derivatives have been docked into the active sites of enzymes such as cyclooxygenase (COX), tubulin, and different kinases, which are common targets in cancer and inflammatory diseases. These studies reveal that the benzimidazole core often establishes key interactions within the binding pocket. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors or donors, while the fused benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions.

In the case of this compound, the pentanoic acid side chain introduces a flexible aliphatic linker and a terminal carboxylic acid group. This carboxylic acid moiety is a key feature, as it can form strong hydrogen bonds or ionic interactions with positively charged amino acid residues like arginine and lysine, or with metal ions in the active site of metalloenzymes. The flexibility of the pentyl chain allows the molecule to adopt various conformations to optimize its fit within a binding pocket.

A hypothetical docking scenario of this compound into a generic enzyme active site might involve the interactions summarized in the table below.

Potential Interaction Type Functional Group of this compound Potential Interacting Amino Acid Residues
Hydrogen BondingImidazole N-HAspartate, Glutamate, Serine
Hydrogen BondingImidazole NSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsBenzene ring, Pentyl chainLeucine, Isoleucine, Valine, Alanine
π-π StackingBenzene ringPhenylalanine, Tyrosine, Tryptophan
Ionic Interactions/Salt BridgeCarboxylic acidArginine, Lysine, Histidine

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Although no specific virtual screening campaigns that have identified or utilized this compound are prominently reported, the benzimidazole scaffold itself is frequently employed in the design of screening libraries.

In a typical virtual screening workflow, a library of compounds would be docked into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity or a scoring function that estimates the likelihood of binding. Those with the best scores are then selected for experimental testing. The structural simplicity and favorable physicochemical properties of this compound would make it a suitable candidate for inclusion in such screening libraries. Its combination of a rigid aromatic core and a flexible acidic side chain allows it to probe a variety of interactions within a binding site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamic nature of their interactions.

For this compound, an MD simulation would be expected to show the pentanoic acid chain exploring various conformations. This analysis is crucial for understanding how the molecule can adapt to the dynamic environment of a binding pocket and maintain favorable interactions. The stability of the key hydrogen bonds and hydrophobic interactions predicted by molecular docking can also be assessed over the course of the simulation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of a molecule.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate the distribution of electron density: Identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and its ability to participate in electronic transitions.

Predict spectroscopic properties: Such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.

While specific DFT studies on this compound are not widely published, DFT has been applied to a variety of other benzimidazole derivatives to understand their structural and electronic properties. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to search for new molecules with similar properties in large chemical databases.

A pharmacophore model for a series of active benzimidazole derivatives might include features such as:

A hydrogen bond donor (from the N-H of the imidazole ring)

A hydrogen bond acceptor (from the other nitrogen of the imidazole ring)

An aromatic ring feature

A hydrophobic feature

A negative ionizable feature (from the carboxylic acid)

While a specific pharmacophore model derived from this compound has not been reported, this molecule possesses all the key features that are commonly found in pharmacophore models for various biological targets. The presence of both hydrophobic and polar/charged features makes it a versatile scaffold for interacting with diverse protein binding sites.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles Relevant to Biological Activity

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

While experimental ADME data for this compound is not available, its properties can be predicted using various computational tools. Based on its structure, the following ADME properties can be anticipated. The table below presents a hypothetical in silico ADME profile for this compound, generated based on the general properties of similar benzimidazole derivatives.

ADME Property Predicted Outcome for this compound Rationale
Absorption Good oral bioavailability predictedThe molecule adheres to Lipinski's rule of five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Distribution Moderate to low blood-brain barrier penetrationThe presence of the polar carboxylic acid group would likely limit its ability to cross the blood-brain barrier.
Metabolism Likely to be metabolized by cytochrome P450 enzymesThe benzimidazole ring is a common site for oxidative metabolism by CYP enzymes.
Excretion Likely to be excreted renallyThe carboxylic acid group increases the polarity of the molecule, favoring renal clearance.

It is important to note that these are theoretical predictions and would require experimental validation. However, such in silico assessments are invaluable for prioritizing compounds for further development.

Quantitative Activity-Activity Relationship (QAAR) Studies

Quantitative Activity-Activity Relationship (QAAR) represents a specialized area of in silico research that aims to develop mathematical models correlating two or more distinct biological activities for a series of chemical compounds. Unlike traditional Quantitative Structure-Activity Relationship (QSAR) studies, which link chemical structure to a single activity, QAAR models provide insights into the features that govern activity trade-offs, such as efficacy versus selectivity or potency against different biological targets. For a compound class like benzimidazoles, which is known for a wide range of biological effects, QAAR can be an invaluable tool for optimizing a desired activity profile while minimizing others. nih.gov

In the context of this compound and its derivatives, QAAR studies are employed to understand and predict the structural requirements necessary to achieve a specific biological outcome over another. For instance, a QAAR model could be developed to explore the relationship between a compound's inhibitory activity against a primary enzyme target and its simultaneous activity against a related off-target enzyme, thereby guiding the design of more selective molecules. nih.gov

Research Findings in Related Benzimidazole Scaffolds

While specific QAAR studies focusing exclusively on this compound are not extensively documented, the methodology has been applied to broader classes of inhibitors that share structural motifs, providing a framework for how such an analysis would proceed.

One prominent application of QAAR is in the development of selective enzyme inhibitors. For example, research on cyclin-dependent kinase (CDK) inhibitors has utilized QAAR models to explore the structural features that determine selectivity between different CDK isoforms, such as CDK5 and CDK2. nih.gov In such a study, two distinct QSAR models are first built for the activity against each target. The QAAR model is then developed using descriptors from the individual models to understand the features that drive selectivity. nih.gov

Another relevant example involves the QAAR-driven design of selective histone deacetylase (HDAC) inhibitors, particularly using derivatives that include a pentanoic acid chain. nih.gov In these studies, the goal is to model and predict the selectivity of inhibitors for one HDAC isoform (e.g., HDAC8) over others. The QAAR model helps identify the key molecular descriptors and structural features that increase the potency against the desired target while decreasing affinity for others. nih.govorcid.org This approach is critical for developing therapies with improved safety profiles by avoiding off-target effects.

A hypothetical QAAR study for a series of benzimidazole pentanoic acid derivatives might involve quantifying their inhibitory activity against two related enzymes, Target A and Target B. The data would be structured to build a model that predicts the selectivity index.

Table 1: Hypothetical Biological Activity Data for QAAR Analysis of Benzimidazole Derivatives This table illustrates the type of data required for a QAAR study. The values are for demonstration purposes and are not derived from experimental results.

Compound IDBenzimidazole DerivativepIC₅₀ (Target A)pIC₅₀ (Target B)Selectivity Index (A vs. B)
BZP-01This compound6.55.220.0
BZP-025-(5-chloro-1H-benzimidazol-2-yl)pentanoic acid7.15.450.1
BZP-035-(5-methoxy-1H-benzimidazol-2-yl)pentanoic acid6.86.06.3
BZP-045-(1-methyl-1H-benzimidazol-2-yl)pentanoic acid6.65.319.9
BZP-055-(5,6-dimethyl-1H-benzimidazol-2-yl)pentanoic acid7.46.120.0

From such data, a QAAR model is constructed using various molecular descriptors (e.g., electronic, steric, topological). The resulting model is a mathematical equation that correlates these descriptors with the selectivity index. The statistical quality of the model is paramount for its predictive power.

Table 2: Example Statistical Validation of a Hypothetical QAAR Model This table shows typical statistical metrics used to validate the robustness and predictive ability of a QAAR model.

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.85Indicates that 85% of the variance in selectivity is explained by the model.
Q² (Cross-validated R²) 0.76A measure of the model's predictive ability, obtained from cross-validation. A value > 0.6 is considered good. researchgate.net
F-test (Fischer's value) 62.5Represents the statistical significance of the model. Higher values indicate greater significance.
RMSE (Root Mean Square Error) 0.21Measures the deviation between predicted and observed values. Lower values are better.

Preclinical Research and Translational Potential of 5 1h Benzimidazol 2 Yl Pentanoic Acid Analogs

In Vitro Efficacy and Selectivity Assessments

In vitro assays are fundamental first steps in drug discovery, providing crucial data on the biological activity of new chemical entities in a controlled laboratory setting. For analogs of 5-(1H-benzimidazol-2-yl)pentanoic acid, these tests are designed to quantify their effectiveness against cancer cells and microbial pathogens and to assess their selectivity, a key indicator of potential safety.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects (e.g., MTT, SRB assays)

To determine the anticancer potential of benzimidazole (B57391) analogs, researchers commonly employ cell-based assays to measure their ability to inhibit cancer cell growth (antiproliferative effects) or to directly kill cancer cells (cytotoxicity). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay are two widely used colorimetric methods for this purpose. nih.govjksus.org

The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. jksus.org The SRB assay, conversely, quantifies total protein content. nih.gov These assays are used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a standard measure of a compound's potency.

Studies on various benzimidazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. For instance, certain novel N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides have shown potent activity against the MCF7 breast cancer cell line. acgpubs.org One derivative, compound 9 , emerged as a particularly active agent with IC50 values ranging from 3.84 to 13.10 μM. acgpubs.org Similarly, other research has identified pyrazoline-substituted benzimidazole derivatives with high activity against fibrosarcoma and lung cancer cell lines. bohrium.com The cytotoxic effects of benzimidazole derivatives have been evaluated against numerous cancer cell lines, including those for leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.govmdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Analogs

Compound TypeCancer Cell LineAssayIC50 / ActivityReference
N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (Compound 9)MCF7 (Breast)MTT3.84 - 13.10 μM acgpubs.org
Benzimidazole-hydrazone derivative (Compound 10)L1210 (Murine Leukemia)Not Specified&lt;10 μM nih.gov
Benzimidazole-hydrazone derivative (Compound 16)CEM (Human T-cell Leukemia)Not Specified&lt;10 μM nih.gov
Chlorophenyl-substituted benzimidazole (Compound 7)A549 (Lung)WST-1Potent Inhibition frontierspartnerships.org
Benzimidazole derivative (se-182)HepG2 (Liver)MTT15.58 µM jksus.org
Benzimidazole derivative (se-182)A549 (Lung)MTT15.80 µM jksus.org

Determination of Minimum Inhibitory Concentrations (MICs) and Half Maximal Effective Concentrations (EC50)

For antimicrobial applications, the Minimum Inhibitory Concentration (MIC) is a key parameter. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The determination of MIC values is crucial for assessing the potency of benzimidazole analogs against a spectrum of bacteria and fungi. tandfonline.comnih.gov

Numerous studies have synthesized and screened libraries of benzimidazole derivatives to identify compounds with significant antimicrobial properties. brad.ac.uknih.gov For example, a study involving 53 benzimidazole derivatives found several compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to the antibiotic ciprofloxacin. brad.ac.uk Another study highlighted that for the bacterial strain Streptococcus pyogenes, certain synthesized benzimidazole derivatives exhibited MIC values (21-27 μg/mL) nearly equal to the clinical drug Cefixime (MIC 26 μg/mL). tandfonline.com Furthermore, 23 compounds from one library exhibited potent fungicidal activity, with MIC values equivalent to or better than the standard antifungal drug amphotericin B. brad.ac.ukresearchgate.net

The Half Maximal Effective Concentration (EC50) or the analogous IC50 is used to measure the potency of a compound in producing a specific biological effect, such as inhibiting a particular enzyme or cell process. For anticancer benzimidazoles, this value often refers to the concentration that causes 50% inhibition of cell proliferation, as determined by assays like MTT or SRB.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Benzimidazole Analogs Against Pathogens

Compound Type / NamePathogenMIC (μg/mL)Reference
Benzimidazole derivatives (3m, 3n, 3q, 3r)Streptococcus pyogenes21 - 27 tandfonline.com
5-halobenzimidazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin brad.ac.uk
Benzimidazole-triazole hybrid (26a)Mycobacterium tuberculosis3.12 nih.gov
Benzimidazole-triazole hybrid (37b)Staphylococcus aureus3.125 nih.gov
Benzimidazole-triazole hybrid (37b)Escherichia coli3.125 nih.gov

Evaluation of Selective Toxicity Towards Pathogens vs. Mammalian Cells

A critical aspect of a drug candidate's translational potential is its selective toxicity. An ideal antimicrobial or anticancer agent should be highly toxic to the target pathogen or cancer cell while exhibiting minimal to no toxicity against normal host (mammalian) cells. rsc.org This selectivity ensures that the therapeutic effect can be achieved without causing significant harm to the patient.

Researchers evaluate selective toxicity by comparing the cytotoxic effects of a compound on cancer cell lines versus normal, non-cancerous cell lines. For instance, a class of substituted pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a range of tumor cell lines with no observed effects on normal human cells. nih.gov Similarly, studies on ursolic acid analogs, which also have anticancer properties, have shown selective cytotoxicity against human cancer cell lines. mdpi.com

In the context of benzimidazoles, some antiviral derivatives have shown strong and selective activity against viruses in Vero cells (a normal mammalian cell line) under in vitro conditions. rsc.org This indicates that the compounds specifically target viral replication or other pathogen-specific processes without indiscriminately killing host cells. The evaluation of benzimidazole analogs in rodent embryonic cell cultures has also been used to assess developmental toxicity, providing another layer of understanding of their effects on normal differentiating cells. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, the evaluation of this compound analogs moves to in vivo models. These studies, conducted in living organisms, are essential for understanding how a compound behaves in a complex biological system and are a prerequisite for any potential clinical application.

Animal Models of Microbial Infections

To test the in vivo efficacy of antimicrobial benzimidazole analogs, researchers use established animal models of infection. These models involve infecting animals (commonly mice or rats) with a specific pathogen and then administering the test compound to determine its ability to clear the infection and improve survival rates.

While specific in vivo infection studies for this compound are not detailed in the provided context, the methodology for testing related benzimidazole compounds is well-established. For example, benzimidazole derivatives have been evaluated for their antileishmanial activity, with research focused on developing models to leverage in vivo data for creating novel molecules. researchgate.net The development of new benzimidazole derivatives is often aimed at finding agents with improved efficacy in such in vivo settings.

Rodent Cancer Models (e.g., Xenograft studies)

For anticancer drug candidates, rodent models are indispensable for evaluating in vivo efficacy. Xenograft models are particularly common, where human tumor cells are implanted into immunocompromised mice. nih.gov The mice are then treated with the benzimidazole analog, and researchers monitor tumor growth over time. A significant reduction in tumor size or growth rate compared to untreated control animals indicates in vivo efficacy.

Several studies have demonstrated the in vivo anticancer activity of benzimidazole derivatives in xenograft models.

One benzimidazole compound demonstrated a significant impediment of the ERK pathway in a HT29 colon mouse tumor xenograft model. nih.gov

Nazartinib, a benzimidazole-based EGFR inhibitor, has been shown to induce tumor regression in xenograft models. nih.gov

Another derivative, a 5,6-dichloro-benzimidazole analog, showed an antagonistic effect in a rat prostate xenograft model. nih.gov

These in vivo studies provide critical proof-of-concept that the antiproliferative effects observed in cell culture can translate into tangible therapeutic benefits in a living organism, paving the way for further development.

Models of Inflammation (e.g., Carrageenan-induced paw edema)

The anti-inflammatory potential of benzimidazole derivatives, analogs of this compound, has been extensively evaluated using the carrageenan-induced paw edema model in rodents. researchgate.netnih.gov This model is a well-established method for screening new anti-inflammatory compounds, as the edema induced by carrageenan injection involves a multiphase release of inflammatory mediators, mimicking aspects of clinical inflammation. nih.govresearchgate.netnih.gov

Upon injection of carrageenan into the paw, a localized inflammatory response is initiated, characterized by a measurable increase in paw volume or thickness. nih.gov Studies on various substituted benzimidazole derivatives have demonstrated their capacity to significantly inhibit this edema formation. For instance, certain series of synthesized benzimidazole compounds showed prominent anti-inflammatory activity. In one study, three derivatives (referred to as 2b, 2c, and 2d) exhibited significant inhibition of paw edema at several hours post-carrageenan induction. researchgate.net The percentage of inhibition for these compounds was recorded at 81.75%, 79.09%, and 86.69%, respectively, which was comparable to the standard anti-inflammatory drug aceclofenac (B1665411) (87.83%). researchgate.net

Another study highlighted two other derivatives (compounds 3c and 3d) that also showed substantial anti-inflammatory effects across a multi-hour time frame. researchgate.net The mechanism by which these benzimidazole analogs exert their anti-inflammatory effects is believed to involve the inhibition of key inflammatory targets such as the cyclooxygenase (COX) enzymes. nih.govnih.gov

The results from these preclinical inflammation models underscore the potential of the benzimidazole scaffold in developing novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Benzimidazole Analogs in Carrageenan-Induced Paw Edema

Compound/Analog Paw Edema Inhibition (%) Reference Standard Inhibition (%)
Derivative 2b 81.75% Aceclofenac 87.83%
Derivative 2c 79.09% Aceclofenac 87.83%
Derivative 2d 86.69% Aceclofenac 87.83%
Derivative 3c 76.36% - 73.29% (1-4h) Diclofenac Sodium 56.97% - 99.64% (1-4h)
Derivative 3d 80.61% - 66.07% (1-4h) Diclofenac Sodium 56.97% - 99.64% (1-4h)

Data synthesized from research on substituted benzimidazole derivatives. researchgate.net

In Vivo Anticonvulsant Evaluations (e.g., 6 Hz psychomotor seizure test, Rotorod method)

The anticonvulsant properties of benzimidazole analogs have been investigated in various in vivo models, including the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.govresearchgate.net This test evaluates the ability of a compound to protect against seizures induced by a low-frequency (6 Hz) electrical stimulation. nih.gov

In studies involving structurally related acetohydrazide derivatives containing a benzotriazole (B28993) ring (a bioisostere of benzimidazole), compounds were screened for their anticonvulsant efficacy in the 6 Hz test. nih.gov One particularly active compound from this series demonstrated 75% protection in mice. nih.gov This suggests that the core heterocyclic structure is amenable to modifications that confer significant anticonvulsant activity. The pharmacological profile of anticonvulsant substances in the 6 Hz test has been shown to be similar across different rodent species, supporting its utility in preclinical screening. nih.gov

To assess the potential for motor impairment and neurotoxicity, a common side effect of anticonvulsant drugs, the Rotorod method is employed. nih.govnih.gov This test measures the ability of an animal to maintain its balance on a rotating rod. nih.gov Importantly, the series of benzotriazole acetohydrazides that showed anticonvulsant activity in the 6 Hz test exhibited no neurotoxicity in the Rotorod test, indicating a favorable safety profile at effective doses. nih.gov This separation of anticonvulsant efficacy from motor impairment is a critical goal in the development of new antiepileptic drugs.

Table 2: Anticonvulsant and Neurotoxicity Screening of Benzimidazole-Related Analogs

Test Model Compound Series Key Finding Neurotoxicity (Rotorod)
6 Hz Psychomotor Seizure Test Benzotriazole Acetohydrazides Most active compound showed 75% protection. No neurotoxicity observed.

Findings are based on studies of structurally related heterocyclic compounds. nih.gov

Pharmacological Safety and Toxicity Profiling (excluding specific dosage/administration details)

Preliminary safety and toxicity profiling of novel benzimidazole derivatives has indicated a generally favorable profile for certain analogs. Acute toxicity studies are a crucial first step in this evaluation. For some synthesized benzimidazole compounds, these studies in mice have shown them to be nontoxic up to high oral concentrations. researchgate.net

In vitro assessments have also been conducted to probe for specific toxicities. For example, certain benzimidazole-morpholine derivatives were investigated for cytotoxic and genotoxic properties using the MTT and Ames tests, respectively. nih.gov The results revealed that the tested compounds were non-cytotoxic and non-genotoxic, suggesting a good safety profile at the cellular level. nih.gov The benzimidazole ring is a structural bioisostere of natural purine (B94841) nucleobases, which may contribute to its ability to interact with biological systems with low toxicity. nih.govmdpi.com

While these initial findings are promising, a comprehensive toxicological evaluation is essential for any potential therapeutic candidate. The goal is to identify compounds with a wide therapeutic window, where efficacy is achieved at exposures well below those that cause toxicity. The low toxicity observed for some benzimidazole analogs in early screening supports their continued investigation and development as potential therapeutic agents. nih.govresearchgate.net

Advanced Analytical Methodologies for Research and Development of 5 1h Benzimidazol 2 Yl Pentanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-(1H-benzimidazol-2-yl)pentanoic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the different components of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the protons of the pentanoic acid chain, and the acidic proton of the carboxylic acid group.

The aromatic region would likely display a complex splitting pattern corresponding to the four protons on the benzene (B151609) ring. Protons H-4/H-7 and H-5/H-6 are chemically equivalent due to the tautomerism in the benzimidazole ring, but would likely appear as two distinct multiplets. The protons of the pentanoic acid chain would appear as a series of multiplets in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the benzimidazole ring (C-2') would be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the carboxylic acid group (C-4'). The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would exhibit signals for each unique carbon atom. The carbon atom of the carboxylic acid group (C-1') would appear at the most downfield position. The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the pentanoic acid chain, would also be significantly deshielded. The aromatic carbons of the benzimidazole ring would resonate in the typical aromatic region, with the carbons directly bonded to nitrogen (C-3a and C-7a) showing distinct chemical shifts. The aliphatic carbons of the pentanoic acid chain would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound:

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (H-4/H-7, H-5/H-6) 7.20 - 7.60 m
Aliphatic (C-2' H₂) ~ 2.90 - 3.10 t
Aliphatic (C-3' H₂) ~ 1.80 - 2.00 m
Aliphatic (C-4' H₂) ~ 2.30 - 2.50 t
Aliphatic (C-5' H₂) ~ 1.70 - 1.90 m

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~ 152 - 155
C-3a, C-7a ~ 135 - 145
C-4, C-7, C-5, C-6 ~ 110 - 125
C-1' (C=O) ~ 175 - 180
C-2' ~ 30 - 35
C-3' ~ 25 - 30
C-4' ~ 33 - 38

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the benzimidazole ring, the O-H and C=O stretching vibrations of the carboxylic acid group, and the C-H stretching vibrations of the aliphatic chain.

Predicted IR Data for this compound:

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 2500 - 3300 Broad
N-H stretch (Benzimidazole) 3200 - 3500 Medium, Broad
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 2960 Medium to Strong
C=O stretch (Carboxylic acid) 1700 - 1725 Strong
C=N stretch (Benzimidazole) 1620 - 1640 Medium

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

For this compound (molecular weight: 218.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.

The fragmentation pattern would likely involve the cleavage of the pentanoic acid side chain. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and the loss of the entire carboxyl group (-COOH, 45 amu). Fragmentation of the alkyl chain could also occur. The benzimidazole ring is relatively stable and its fragmentation might involve the loss of HCN (27 amu).

Predicted Mass Spectrometry Data for this compound:

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

Fragment Predicted m/z
[M+H]⁺ 219
[M]⁺ 218
[M-OH]⁺ 201
[M-COOH]⁺ 173

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol.

The compound would be detected using a UV detector, as the benzimidazole ring contains a chromophore that absorbs UV light. The retention time of the compound would be a characteristic feature under specific chromatographic conditions. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of a relatively non-volatile and polar compound like this compound, derivatization is typically required to increase its volatility and thermal stability. The carboxylic acid group can be converted to a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst.

Once derivatized, the compound can be separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for the compound, allowing for its positive identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. GC-MS is a highly sensitive and selective technique for both qualitative and quantitative analysis.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile

Bioanalytical Methods for Quantifying Biological Responses

The comprehensive evaluation of this compound's biological activity necessitates a suite of sophisticated bioanalytical methods. These assays are crucial for determining the compound's efficacy, selectivity, and mechanism of action at a cellular and molecular level. Methodologies range from cell-based assays that provide insights into physiological responses within a biological system to more targeted enzyme and receptor binding assays that elucidate specific molecular interactions.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are indispensable tools for assessing the therapeutic potential of this compound in a biologically relevant context. semanticscholar.org These assays utilize living cells to model various diseases and can provide valuable data on a compound's efficacy and its selectivity towards target cells over non-target cells.

A variety of cancer cell lines are frequently employed to evaluate the antiproliferative activity of novel compounds. For instance, benzimidazole derivatives have been tested against panels of human cancer cell lines, including those for leukemia, lung, colon, breast, and liver cancer, to determine their growth-inhibitory effects. nih.govrsc.orgresearchgate.net Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify cell viability and proliferation. researchgate.netmdpi.com This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

In addition to cancer, cell-based assays are critical for evaluating activity against other diseases. For example, the antifungal properties of benzimidazole derivatives have been assessed against pathogenic yeasts like Candida albicans, often in host-pathogen interaction models that simultaneously evaluate antifungal activity and compatibility with human cells. nih.gov Similarly, the antileishmanial activity of benzimidazoles has been determined using in vitro assays with Leishmania major promastigotes and cytotoxicity assessments against mammalian fibroblast cell lines to establish a selectivity index. mdpi.com The activity of novel benzimidazoles as inhibitors of the hepatitis B virus (HBV) has been evaluated in the HepG2.2.15 cell line, which is a human liver cancer cell line that constitutively expresses HBV proteins and replicates the virus. nih.gov

The following interactive table summarizes various cell lines and assay types that are commonly used in the evaluation of benzimidazole derivatives, and which would be applicable to the study of this compound.

Cell LineDisease ModelAssay TypeMeasured Endpoint
MCF-7Breast CancerMTT AssayCell Viability / Proliferation
HepG2Liver CancerMTT AssayCell Viability / Proliferation
A549Lung CancerMTT AssayCell Viability / Proliferation
PANC-1Pancreatic CancerCytotoxicity AssayCell Death
K-562LeukemiaGrowth Inhibition AssayAntiproliferative Activity
Candida albicansFungal InfectionAntifungal SusceptibilityMinimum Inhibitory Concentration
Leishmania majorLeishmaniasisAntileishmanial AssayIC50 Value
HepG2.2.15Hepatitis BAnti-HBV AssayViral Replication Inhibition

Enzyme Activity Assays

To elucidate the specific molecular targets of this compound, enzyme activity assays are paramount. These in vitro assays measure the ability of a compound to inhibit or modulate the activity of a specific enzyme, providing critical information about its mechanism of action and potency. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes.

Kinase inhibition is a major area of investigation for benzimidazole derivatives. For example, novel benzimidazoles have been evaluated as inhibitors of Inducible T-cell kinase (Itk), a key enzyme in T-cell signaling. nih.gov Similarly, other derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases implicated in cancer progression. nih.gov Enzyme inhibition assays for kinases typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

Benzimidazole compounds have also been investigated as inhibitors of other enzyme classes. For instance, derivatives have been synthesized and screened for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov Lipase inhibition has also been explored, with assays measuring the enzymatic hydrolysis of a substrate to assess the inhibitory activity of new benzimidazole compounds. tandfonline.com Furthermore, some benzimidazole derivatives have been identified as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria, highlighting their potential as antimicrobial agents. mdpi.com

The table below provides examples of enzymes targeted by benzimidazole derivatives and the typical assay formats used, which could guide the enzymatic screening of this compound.

Enzyme TargetTherapeutic AreaTypical Assay FormatKey Parameter
Inducible T-cell kinase (Itk)Inflammation, AutoimmunityKinase Activity AssayIC50
EGFR / BRAFV600ECancerKinase Activity AssayIC50
Topoisomerase IICancerDNA Relaxation AssayIC50
LipaseObesity, Metabolic DisordersSubstrate Hydrolysis Assay% Inhibition
TrmDBacterial InfectionMethyltransferase AssayIC50

Receptor Binding Assays

Receptor binding assays are fundamental in drug discovery for identifying and characterizing compounds that interact with specific cellular receptors. These assays measure the affinity of a ligand (in this case, this compound) for a receptor. High affinity is often a prerequisite for a potent biological response. Benzimidazole derivatives have been successfully developed as ligands for various G protein-coupled receptors (GPCRs).

A prominent example is the development of benzimidazole derivatives as ligands for cannabinoid receptors, CB1 and CB2. researchgate.netnih.gov These receptors are involved in a multitude of physiological processes, and modulating their activity has therapeutic potential. Radioligand binding assays are commonly employed to determine the binding affinity of new compounds. nih.gov In these competitive assays, the test compound's ability to displace a radiolabeled ligand with known high affinity for the receptor is measured. The data are used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Beyond cannabinoid receptors, benzimidazole-based molecules have also been investigated as antagonists for other receptors, such as the bradykinin (B550075) B1 receptor, which is implicated in pain and inflammation. nih.gov The principles of these binding assays remain similar, relying on the competition between the test compound and a known ligand to determine binding characteristics. These assays are crucial for establishing structure-activity relationships and for optimizing the selectivity of a compound for its intended receptor target over other receptors, thereby minimizing potential off-target effects.

The following table outlines receptor targets for which benzimidazole derivatives have been developed, along with the standard assay techniques used to determine their binding profiles.

Receptor TargetTherapeutic AreaAssay TypeParameter Measured
Cannabinoid Receptor 1 (CB1)Neurological Disorders, PainRadioligand Displacement AssayKi (Inhibitory Constant)
Cannabinoid Receptor 2 (CB2)Inflammation, PainRadioligand Displacement AssayKi (Inhibitory Constant)
Bradykinin B1 ReceptorPain, InflammationCompetitive Binding AssayIC50 / Ki

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1H-benzimidazol-2-yl)pentanoic acid and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, esters like methyl 5-(5-(2-phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoate are hydrolyzed under basic conditions to yield the carboxylic acid . Key reagents include DIEA (N,N-diisopropylethylamine) and coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. Purification often involves trituration with mildly basic water (pH ~10) or EtOAc .

Q. How are structural and purity assessments performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6_6 solvent) confirm substituent integration and connectivity. For instance, δ 12.05 ppm (br s, 1H) corresponds to the benzimidazole NH proton .
  • Elemental Analysis : Combustion analysis validates stoichiometry (e.g., C, H, N, S content) and detects residual solvents or hydration states (e.g., 0.7H2_2O in compound 15a) .

Advanced Research Questions

Q. What factors influence the yield variability in synthesizing derivatives of this compound?

  • Methodological Answer : Yields (e.g., 18–55% for thiadiazole derivatives ) depend on:

  • Steric and electronic effects of substituents : Bulky groups (e.g., cyclohexyl in 15c) reduce yields due to hindered coupling efficiency.
  • Purification challenges : Trituration with solvents like EtOAc or basic water selectively precipitates impurities while retaining the target compound .
  • Reaction optimization : Temperature control (e.g., 0°C for HATU activation) and stoichiometric ratios (e.g., 1:1.1 for amine coupling) improve reproducibility .

Q. How can structure-activity relationships (SAR) be systematically explored for benzimidazole-based analogs?

  • Methodological Answer :

  • Analog design : Introduce substituents (e.g., phenyl, cyclohexyl) at the thiadiazole or benzamide positions to modulate lipophilicity and hydrogen-bonding capacity .
  • Pharmacological assays : Evaluate antioxidant activity (e.g., radical scavenging assays for ROO•, Br2_2^{•−}) or enzyme inhibition using pulse radiolysis and DFT calculations to correlate transient species (e.g., s-type dimer anions) with activity .

Q. What analytical strategies resolve discrepancies in elemental analysis or spectral data for this compound?

  • Methodological Answer :

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) alongside NMR to confirm molecular ions (e.g., [M+H]+^+) and detect adducts.
  • Hydration state correction : Adjust calculated elemental percentages for bound water or solvents (e.g., 0.53EtOAc in compound 15c) .
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify tautomeric forms or rotational barriers in the benzimidazole ring .

Q. How can the antioxidant potential of this compound derivatives be quantified?

  • Methodological Answer :

  • Pulse radiolysis : Measure reaction rate constants with oxidizing radicals (e.g., •OH, CO3_3^{•−}) to determine scavenging efficiency. For example, λmax_{max} values for transient species (e.g., 480 nm for s-type dimer anions) validate DFT-predicted electronic transitions .
  • Comparative assays : Benchmark against known antioxidants (e.g., Trolox) using DPPH or ORAC assays to rank derivatives by IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.